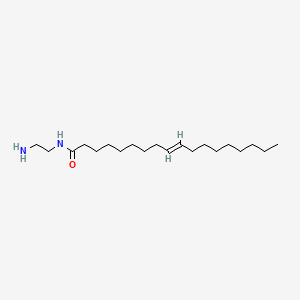

N-(2-Aminoethyl)-9-octadecenamide

Description

Contextualization within Fatty Acid Amide Derivatives Research

Fatty acid amides are a diverse group of lipids that have garnered significant attention in scientific research due to their varied biological activities. nih.govepa.gov These molecules, which are derivatives of fatty acids, are involved in numerous physiological processes. nih.gov Research into fatty acid amides has revealed their roles as signaling molecules, with some of the most well-studied examples being anandamide (B1667382), an endogenous cannabinoid, and oleamide (B13806), which is associated with sleep regulation. epa.govalfa-chemistry.comwikipedia.org Fatty acid amides are characterized by a fatty acid backbone linked to an amine via an amide bond. hmdb.ca The specific properties and functions of these molecules are determined by the nature of both the fatty acid and the amine group. epa.gov

Historical Trajectory of N-(2-Aminoethyl)-9-octadecenamide Investigations

Specific research focused exclusively on this compound is limited in the scientific literature. Much of the related research has centered on its simpler analog, oleamide (9-octadecenamide). wikipedia.orgresearchgate.net Oleamide was first identified in the cerebrospinal fluid of sleep-deprived cats and has since been the subject of numerous studies. wikipedia.org Investigations into the broader class of fatty acid amides began to gain significant traction with the discovery of anandamide in the early 1990s. epa.gov While this compound is listed in chemical databases and is commercially available, dedicated studies detailing its unique biological roles or a detailed historical research timeline are not prominent.

Current Research Landscape and Significance of this compound

The current research landscape for this compound is largely defined by its inclusion in chemical libraries and databases for potential screening in various assays. Its structural similarity to other bioactive fatty acid amides suggests potential for biological activity, but this remains an area for future investigation. The significance of this compound currently lies in its potential as a research chemical to explore structure-activity relationships within the fatty acid amide class. Its ethoxylated form is also noted in chemical inventories. epa.gov

Physicochemical Properties of this compound

The physicochemical properties of a compound are fundamental to understanding its behavior and potential applications. Below is a table summarizing the key computed physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C20H40N2O |

| Molecular Weight | 324.553 g/mol |

| IUPAC Name | (Z)-N-(2-aminoethyl)octadec-9-enamide |

| CAS Number | 10375-09-4 |

| XLogP3-AA | 5.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 18 |

| Exact Mass | 324.314064 g/mol |

| Monoisotopic Mass | 324.314064 g/mol |

| Topological Polar Surface Area | 58.2 Ų |

| Heavy Atom Count | 23 |

| Complexity | 284 |

This data is based on computed properties from chemical databases. epa.gov

Synthesis and Characterization

The synthesis of fatty acid amides like this compound typically involves the reaction of a fatty acid or its derivative with an amine. A common method is the amidation of oleic acid (9-octadecenoic acid) with ethylenediamine (B42938). This can be achieved by heating the two reactants, often with a catalyst or under conditions that remove the water formed during the reaction to drive the equilibrium towards the product.

Characterization of the synthesized compound would typically involve a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule, identifying the protons and carbons in their respective chemical environments. For instance, the olefinic protons of the double bond would appear in a characteristic region of the ¹H NMR spectrum.

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present, such as the amide C=O stretch and N-H bonds.

Properties

CAS No. |

85712-16-9 |

|---|---|

Molecular Formula |

C20H40N2O |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(E)-N-(2-aminoethyl)octadec-9-enamide |

InChI |

InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h9-10H,2-8,11-19,21H2,1H3,(H,22,23)/b10-9+ |

InChI Key |

NEAVWSTWAPWAPP-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCCN |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N 2 Aminoethyl 9 Octadecenamide

Established Synthetic Pathways for N-(2-Aminoethyl)-9-octadecenamide

The creation of the core structure of this compound is primarily achieved through amidation reactions, with ongoing research into greener synthetic routes.

The most common method for synthesizing this compound is the direct amidation reaction between oleic acid and diethylenetriamine. nih.govscribd.com This condensation reaction involves heating the two reactants, typically at temperatures ranging from 130°C to over 200°C, to form the amide bond while eliminating water as a byproduct. scribd.comgoogle.com To drive the reaction to completion, the water is continuously removed, often by operating under negative pressure or by using a solvent that forms an azeotrope with water. google.com

Table 1: Typical Reaction Parameters for Amidation of Oleic Acid and Diethylenetriamine

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Oleic Acid, Diethylenetriamine | scribd.com |

| Amidation Temperature | 138-150°C | google.com |

| Cyclization Temperature | >200°C | google.com |

| Pressure | Atmospheric or Negative | google.com |

| Catalyst | Typically not required | youtube.comyoutube.com |

This table provides a generalized overview of typical conditions. Actual parameters can vary based on the specific process and desired product purity.

In response to the growing demand for sustainable chemical processes, green synthesis methods for fatty amides have been developed. nih.gov These approaches aim to reduce energy consumption, use less hazardous materials, and minimize waste. nih.gov

One prominent green method is enzymatic synthesis. acs.orgcolab.ws Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the amidation of fatty acids and their esters. nih.govbiorxiv.org This biocatalytic method proceeds under much milder conditions (e.g., 60°C) compared to traditional chemical synthesis, leading to higher selectivity and reduced byproduct formation. nih.gov The use of environmentally benign solvents like cyclopentyl methyl ether or acetone (B3395972) further enhances the green credentials of this process. nih.govbiorxiv.org Research has shown that using 1-monoacylglycerols as acyl donors can achieve product yields of up to 96%. acs.orgcolab.ws

Table 2: Comparison of Synthesis Approaches

| Feature | Conventional Amidation | Enzymatic Synthesis |

|---|---|---|

| Catalyst | None or acid/base | Lipase (e.g., CALB) |

| Temperature | High (130-200°C+) | Mild (e.g., 60°C) |

| Solvents | Often solvent-free or toluene | Green solvents (e.g., CPME, acetone) |

| Yield | Variable, byproduct risk | High (up to 96%) |

| Environmental Impact | Higher energy use, potential for hazardous byproducts | Lower energy, biodegradable catalyst, safer solvents |

This table offers a comparative summary of conventional versus green synthesis methodologies.

Derivatization Strategies and Analogue Synthesis

Modifying the structure of this compound through derivatization allows for the fine-tuning of its physicochemical properties.

Ethoxylation is a chemical process used to attach chains of polyethylene (B3416737) glycol to a substrate. In the case of N-(2-((2-aminoethyl)amino)ethyl)-9-octadecenamide, the reaction is carried out with ethylene (B1197577) oxide. ontosight.ai This results in the addition of ethoxy groups, typically at the reactive amine hydrogens, to form a more complex compound. ontosight.ai The resulting ethoxylated fatty acid amide possesses enhanced solubility in water and other polar solvents. ontosight.ai This modification transforms the lipophilic amide into an amphiphilic molecule, making it suitable for use as a surfactant, emulsifier, or component in personal care products. ontosight.aicas.org

The synthesis of hydroxylated analogues involves the introduction of one or more hydroxyl (-OH) groups into the molecule's structure. This can be achieved by starting with a hydroxylated fatty acid, such as ricinoleic acid (12-hydroxy-9-octadecenoic acid), and then performing the amidation reaction. researchgate.net Alternatively, hydroxylation can be performed on the oleic acid backbone itself through chemical methods like epoxidation of the double bond followed by acid-catalyzed ring-opening. The presence of hydroxyl groups can significantly alter the compound's polarity and its potential for hydrogen bonding. ontosight.ai

The synthesis of specific stereoisomeric analogues, which have the same chemical formula but a different three-dimensional arrangement of atoms, requires stereoselective synthetic techniques. For instance, to produce an analogue with a specific configuration (e.g., R or S) at a chiral center, one would need to use a starting material that already possesses the desired stereochemistry. nih.gov For example, the synthesis of hydroxylated polyamine analogues has been described using key steps like the coupling of stereospecific epoxypropyl-tosylamides with a diamine backbone. nih.gov This level of synthetic control is crucial when a specific stereoisomer is responsible for a particular biological activity. nih.gov

Phthalocyanines are large, aromatic macrocyclic compounds that can form stable complexes with a wide variety of metal ions. jchemrev.com These metal complexes, known as metallophthalocyanines (MPcs), have unique photophysical and photochemical properties. nih.gov It is possible to synthesize phthalocyanine (B1677752) derivatives that are substituted with long alkyl amide chains, such as those from this compound.

The synthesis typically involves the tetramerization of a substituted phthalonitrile (B49051) precursor. jchemrev.com In this case, a phthalonitrile molecule would first be functionalized with a group capable of reacting with the amine of this compound. The subsequent cyclization reaction, often in the presence of a metal salt (e.g., ZnCl₂, NiCl₂, CuCl₂), would yield the desired metallophthalocyanine bearing four peripheral this compound substituents. nih.govyoutube.com These complex molecules combine the properties of the metallophthalocyanine core (e.g., intense color, photosensitizing ability) with the physical characteristics imparted by the long fatty amide chains, such as solubility in organic media or self-assembly behavior. nih.govresearchgate.net

Reaction Mechanisms and Kinetics in this compound Synthesis

The synthesis of this compound, an amide derived from oleic acid and ethylenediamine (B42938), is governed by specific reaction mechanisms and kinetic parameters. The primary route for its formation is the direct condensation reaction between oleic acid and ethylenediamine. This process, while straightforward in principle, involves a detailed mechanistic pathway and is influenced by various reaction conditions that dictate the reaction rate and product yield.

The fundamental reaction for synthesizing this compound is a nucleophilic acyl substitution. In this mechanism, the nucleophilic primary amino group (-NH2) of the ethylenediamine molecule attacks the electrophilic carbonyl carbon of oleic acid. This initial attack leads to the formation of a transient tetrahedral intermediate. Subsequently, this unstable intermediate collapses, eliminating a molecule of water and forming the stable amide bond. The reaction is typically driven to completion by heating the mixture, often under conditions that allow for the continuous removal of water, thereby shifting the equilibrium towards the product side.

The temperature is a critical factor in this synthesis. Higher temperatures increase the reaction rate but can also promote side reactions. For instance, the initially formed this compound can undergo a subsequent intramolecular cyclization to form a fatty imidazoline (B1206853) derivative, particularly under prolonged heating. colab.ws Research on the synthesis of a related oleic amide using oleic acid and ethylenediamine identified optimal reaction conditions to maximize the yield of the desired amide. researchgate.net

| Parameter | Optimal Condition |

| Reaction Temperature | 130°C ± 5°C |

| Molar Ratio (Oleic Acid:Ethylenediamine) | 1:1 |

| Reaction Time | 3 hours |

| Table 1: Optimal reaction conditions for the synthesis of an oleic amide from oleic acid and ethylenediamine. researchgate.net |

Furthermore, patent literature suggests that at temperatures significantly above atmospheric, and with an excess of ethylenediamine, the reaction can lead to cleavage of the oleic acid amide at its central olefinic linkage, resulting in different fragmentation products. google.com

Direct and detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, insights can be drawn from kinetic studies of analogous reactions, such as the reaction between dimeric fatty acids and ethylenediamine. researchgate.netzendy.io These studies provide a framework for understanding the kinetic behavior of the amidation process.

Rate = k[Fatty Acid][Ethylenediamine]

The activation energy, which is the minimum energy required to initiate the reaction, has also been determined for these analogous systems.

| Reaction System | Reaction Order | Activation Energy (Ea) |

| Dimeric fatty acids and ethylenediamine (up to 90% conversion) | Overall Second Order | 18.2 kcal/g mol |

| Dimeric fatty acids and ethylenediamine (above 90% conversion) | Overall Third Order | 16.4 kcal/g mol |

| Table 2: Kinetic data for the analogous reaction of dimeric fatty acids with ethylenediamine. zendy.io |

Advanced Characterization and Analytical Research Techniques for N 2 Aminoethyl 9 Octadecenamide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry-Based Approaches for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of N-(2-Aminoethyl)-9-octadecenamide. The monoisotopic mass of this compound is 324.314064 g/mol . epa.gov In techniques like electrospray ionization (ESI)-MS, the molecule is ionized, typically by protonation, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured.

The fragmentation patterns observed in tandem MS (MS/MS) experiments provide crucial information about the molecule's structure. For long-chain fatty acid amides, characteristic fragmentation includes cleavage of the amide bond and fragmentation of the fatty acid chain. researchgate.net The fragmentation pathways are influenced by the ionization method, with electron ionization (EI) often leading to more extensive fragmentation compared to softer ionization techniques like ESI. nih.gov Analysis of these fragments allows for the precise identification of the oleoyl (B10858665) group and the aminoethyl moiety within the this compound structure.

Nuclear Magnetic Resonance Spectroscopy for Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of each atom.

¹H NMR: The ¹H NMR spectrum of a similar compound, N-(2-aminoethyl) alkyl amide, shows characteristic signals. researchgate.net For this compound, specific proton signals would be expected for the terminal methyl group, the long alkyl chain, the double bond, and the protons on the ethylenediamine (B42938) portion of the molecule. researchgate.netchemicalbook.com The chemical shifts and coupling patterns of these protons confirm the connectivity of the atoms. For instance, the protons adjacent to the amide nitrogen and the amine group will appear at distinct chemical shifts. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the amide, the carbons of the double bond, the various methylene (B1212753) carbons in the oleoyl chain, and the carbons of the ethylenediamine moiety. spectrabase.com The chemical shift of the carbonyl carbon is particularly indicative of the amide functional group.

Vibrational Spectroscopy (FTIR, Raman) for Amide Bond and Functional Group Confirmation

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are vital for confirming the presence of specific functional groups, most notably the amide bond.

FTIR Spectroscopy: The FTIR spectrum of amides exhibits several characteristic absorption bands. spectroscopyonline.com The amide I band, primarily due to C=O stretching, is typically observed between 1600 and 1700 cm⁻¹. mdpi.comresearchgate.net The amide II band, arising from N-H bending and C-N stretching, appears around 1500–1600 cm⁻¹. mdpi.comresearchgate.net The presence and positions of these bands are sensitive to hydrogen bonding. spectroscopyonline.comrsc.org Other significant peaks in the FTIR spectrum of this compound would include C-H stretching vibrations from the alkyl chain and N-H stretching from the amide and amine groups. spectroscopyonline.comspectrabase.com The IR spectrum of a related compound, 1-(2-aminoethyl amino) octadic-9-en-2-one, provides a reference for some of these characteristic peaks. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C stretching vibration of the oleoyl chain's double bond is typically a strong band in the Raman spectrum. iiconservation.org Amide bands are also observable in Raman spectra, though their intensities may differ from those in FTIR. researchgate.net For instance, the amide I band is also present in the Raman spectrum and can be used to study conformational changes. researchgate.net Analysis of the fingerprint region (below 1500 cm⁻¹) can reveal further structural details. researchgate.net

Chromatographic Separation Methods for Isolation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of fatty acid amides. nih.govresearchgate.net

Method: Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com For this compound, a C18 column is often suitable. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or phosphoric acid to improve peak shape and for compatibility with mass spectrometry detection. sielc.comsielc.comsielc.com

Detection: Detection can be achieved using a UV detector, but for higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is preferred. frontiersin.org LC-MS allows for both quantification and structural confirmation in a single analysis. nih.govfrontiersin.org

Below is an example of a generic HPLC method that could be adapted for this compound analysis.

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid nih.govsielc.com |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | Mass Spectrometry (ESI+) nih.gov |

| Column Temperature | 30-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing fatty acid amides, although it often requires derivatization to increase the volatility of the analyte. researchgate.netnih.gov

Derivatization: To make this compound suitable for GC analysis, the polar amine and amide groups are typically converted to less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers/amides. scilit.com Another common derivatization agent is pentafluorobenzyl bromide (PFBBr), which creates derivatives that are highly sensitive for detection by electron capture negative ionization (ECNI)-MS. nih.govnih.gov

Analysis: The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. researchgate.net The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. researchgate.net GC-MS provides excellent separation efficiency and allows for the quantification of different fatty acid amides in a sample. researchgate.netresearchgate.net

A typical GC-MS analysis for a derivatized long-chain fatty acid amide would involve the following:

| Parameter | Value |

| Column | Capillary column (e.g., Rxi-5Sil MS) nih.gov |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | Temperature gradient (e.g., 100 to 300 °C) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) nih.gov |

| Detector | Mass Spectrometer |

Electrochemical Techniques for Interfacial and Inhibitory Studies

Electrochemical methods are paramount in corrosion science for their ability to simulate and accelerate corrosion processes while providing quantitative data on inhibition efficiency and mechanisms.

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Mechanism

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the mechanisms of corrosion inhibition. jmaterenvironsci.com By applying a small amplitude AC signal over a range of frequencies, EIS probes the properties of the electrochemical interface. In studies involving this compound, EIS data reveals the formation of a protective insulating layer on the metal surface.

The presence of the inhibitor leads to a significant increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. researchgate.net This indicates that the inhibitor impedes the transfer of charge at the metal surface, thereby slowing down the corrosion reactions. Concurrently, a decrease in the double-layer capacitance (Cdl) is observed. researchgate.net This reduction in capacitance is attributed to the adsorption of the inhibitor molecules onto the metal surface, displacing water molecules and decreasing the local dielectric constant and/or increasing the thickness of the electrical double layer. ekb.eg

The shape of the Nyquist plots, which plot the imaginary part of impedance against the real part, often shows a single semicircular appearance, indicating that the corrosion process is primarily controlled by a charge transfer mechanism. researchgate.net The diameter of this semicircle corresponds to the charge transfer resistance; a larger diameter signifies better corrosion protection. For instance, studies on N-[2-[(2-aminoethyl) amino] ethyl]-9-octadecenamide (AAOA) have demonstrated that inhibition efficiency increases with concentration, reaching up to 94% at 200 mg/L in 1 M HCl solution. ampp.org

To analyze the EIS data quantitatively, an equivalent electrical circuit is used to model the interface. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) which is used in place of a pure capacitor to account for the non-ideal, heterogeneous nature of the metal surface. researchgate.net

Table 1: EIS Parameters for Steel in Acid with and without Inhibitor

| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |

| 0 mg/L | Low | High | 0 |

| 200 mg/L | High | Low | 94 ampp.org |

Note: "Low" and "High" are qualitative descriptors based on typical findings where specific numerical data across a concentration range is not provided in the source.

Potentiodynamic Polarization Studies of Corrosion Inhibition

Potentiodynamic polarization is a widely used electrochemical technique to determine the corrosion rate and the type of inhibition. nih.gov This method involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plot provides key parameters such as the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. ampp.org

Studies on this compound show that its addition to a corrosive medium causes a significant decrease in the corrosion current density (Icorr). ampp.org The inhibition efficiency (IE%) can be calculated from the Icorr values with and without the inhibitor. Research on a synthesized N-[2-[(2-aminoethyl) amino] ethyl]-9-octadecenamide (AAOA) demonstrated that as the inhibitor concentration increased, the Icorr value decreased, leading to a maximum inhibition efficiency of 94% at a concentration of 200 mg/L. ampp.org

The effect of the inhibitor on both the anodic and cathodic branches of the polarization curve indicates its mechanism. If an inhibitor primarily affects the anodic reaction (metal dissolution) or the cathodic reaction (e.g., hydrogen evolution), it is classified as an anodic or cathodic inhibitor, respectively. This compound has been shown to act as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. ampp.org This is evidenced by a shift in the corrosion potential (Ecorr) and changes in both Tafel slopes upon its addition. ampp.org The inhibitor molecules adsorb onto the metal surface, blocking active sites for both metal dissolution and hydrogen evolution. ekb.eg

Table 2: Potentiodynamic Polarization Parameters for A3 Steel in 1 M HCl with this compound (AAOA)

| Concentration (mg/L) | Ecorr (mV vs SCE) | Icorr (µA·cm⁻²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| 0 | -465 | 1056 | 72 | -123 | 0 |

| 25 | -488 | 291 | 75 | -110 | 72 |

| 50 | -495 | 179 | 76 | -108 | 83 |

| 100 | -503 | 98 | 79 | -102 | 91 |

| 200 | -510 | 63 | 82 | -98 | 94 |

Data derived from a study on A3 steel in 1 M HCl at 30°C. ampp.org

Surface Analysis Techniques for Adsorption Layer Characterization

To complement electrochemical data, surface analysis techniques provide direct visual and compositional evidence of the inhibitor's adsorption and the formation of a protective film on the metal surface.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a crucial tool for visualizing the morphology of a metal surface before and after exposure to a corrosive environment, with and without an inhibitor. ekb.eg In the absence of an inhibitor, SEM images of a metal surface exposed to an aggressive medium like hydrochloric acid typically reveal a rough, damaged surface with significant pitting and dissolution. ekb.eg

When the metal is protected by this compound, SEM analysis shows a markedly different morphology. The images reveal a much smoother surface, indicating that the inhibitor has formed a protective film that effectively prevents the corrosive attack. ekb.eg This provides direct visual confirmation of the inhibitor's efficacy in maintaining the integrity of the metal surface. The technique allows for a qualitative assessment of the extent of corrosion damage and the coverage of the inhibitor film. nih.gov

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition of Adsorbed Layers

Often used in conjunction with SEM, Energy Dispersive X-ray Spectroscopy (EDX) is an analytical technique that provides elemental analysis of the surface. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present in the sample.

When analyzing a metal surface protected by this compound, an EDX spectrum of the uninhibited, corroded surface would primarily show peaks corresponding to the constituent elements of the metal alloy (e.g., Iron for steel) and perhaps Oxygen from corrosion products. In contrast, the EDX spectrum of the inhibited surface would show additional peaks for Carbon, Nitrogen, and Oxygen, which are the constituent elements of the this compound molecule. The presence and relative intensity of these peaks provide strong evidence that the inhibitor has adsorbed onto the surface and is responsible for the observed protection.

Atomic Force Microscopy (AFM) for Nanoscale Surface Imaging

Atomic Force Microscopy (AFM) offers unparalleled resolution for studying surfaces at the nanoscale, making it an ideal technique for characterizing the adsorbed inhibitor film. researchgate.net Unlike electron microscopy, AFM can operate in liquid environments, allowing for the in-situ study of the adsorption process on a live cell or a metal surface. researchgate.net

AFM imaging can reveal the topography of the protective layer formed by this compound with nanometer-scale detail. nih.gov It can show how the inhibitor molecules arrange themselves on the surface, potentially forming a well-ordered monolayer. nih.gov Furthermore, AFM can provide quantitative data on surface roughness. Analysis typically shows a significant decrease in the average surface roughness of the metal after the application of the inhibitor, confirming that the adsorbed film covers and smooths over the microscopic imperfections of the bare metal surface. This direct, high-resolution imaging complements the indirect electrochemical data to build a comprehensive picture of the inhibition mechanism. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Composition of Surface Films

X-ray Photoelectron Spectroscopy (XPS) is a powerful and highly surface-sensitive analytical technique utilized to investigate the elemental composition and chemical bonding states of the top few nanometers of a material's surface. diva-portal.orgjeol.com In the context of this compound, XPS provides critical insights into the integrity, composition, and chemical nature of self-assembled monolayers or thin films. This technique is indispensable for verifying the presence of the intended functional groups on the surface and for identifying any potential surface contamination or degradation.

The analysis involves irradiating the sample with a focused beam of X-rays, which causes the emission of core-level electrons. jeol.com The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the local chemical environment and oxidation state of the atoms. diva-portal.org

For a complex organic molecule like this compound, XPS analysis typically involves acquiring a survey spectrum to identify all present elements, followed by high-resolution spectra for the specific elements of interest: Carbon (C), Nitrogen (N), and Oxygen (O).

Detailed Research Findings

While specific, publicly available XPS research data for this compound is limited, the expected results can be inferred from the analysis of its constituent functional groups. High-resolution XPS spectra would be deconvoluted to separate the overlapping peaks that correspond to the different chemical states of each element within the molecule.

Carbon (C 1s) Spectrum: The high-resolution C 1s spectrum of this compound is expected to be complex and would be fitted with multiple peaks representing the different carbon environments:

C-C/C-H: The most intense peak at the lowest binding energy (around 284.8 eV) would be attributed to the numerous carbon atoms in the long aliphatic octadecenyl chain.

C-N: Carbon atoms bonded to nitrogen in the aminoethyl moiety would appear at a higher binding energy (typically around 286.0-286.5 eV) due to the electron-withdrawing nature of nitrogen. nih.gov

N-C=O: The carbonyl carbon of the amide group is in a higher oxidation state and would therefore be found at the highest binding energy within the C 1s envelope, typically in the range of 288.0-288.5 eV. nih.gov

Nitrogen (N 1s) Spectrum: The N 1s spectrum is crucial for confirming the presence and integrity of the amine and amide functionalities. The molecule contains two distinct types of nitrogen atoms:

Amine (-NH- and -NH₂): The nitrogen atoms within the aminoethyl group are expected to have a binding energy in the range of 399.0-400.0 eV. It may be possible to further deconvolve this peak to distinguish between the primary and secondary amine nitrogens, although their binding energies are very similar.

Amide (-NHCO-): The nitrogen atom of the amide group is adjacent to the electron-withdrawing carbonyl group, which shifts its binding energy to a higher value, typically around 400.5 eV. nih.gov

Oxygen (O 1s) Spectrum: The high-resolution O 1s spectrum is expected to be the simplest, with a single dominant peak corresponding to the carbonyl oxygen (C=O) of the amide group. This peak would typically appear at a binding energy of approximately 531.0-532.0 eV. The presence of other oxygen species could indicate surface oxidation or contamination. mdpi.com

The relative atomic concentrations of each element and chemical state, calculated from the peak areas, can be compared to the theoretical stoichiometry of this compound to assess the purity and orientation of the surface film.

Table of Representative XPS Data

The following table summarizes the expected binding energies for the various chemical states within a surface film of this compound. Note: These are representative values based on typical binding energies for these functional groups; actual experimental values may vary slightly.

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H, C=C | ~ 284.8 |

| C-N (Amine) | ~ 286.2 | |

| N-C =O (Amide) | ~ 288.3 | |

| N 1s | -NH₂, -NH- (Amine) | ~ 399.5 |

| -N HCO- (Amide) | ~ 400.5 | |

| O 1s | N-C=O (Amide) | ~ 531.5 |

Mechanistic Investigations of N 2 Aminoethyl 9 Octadecenamide in Functional Systems

Corrosion Inhibition Mechanisms of N-[2-[(2-Aminoethyl) Amino] Ethyl]-9-Octadecenamide (AAOA)

N-[2-[(2-Aminoethyl) Amino] Ethyl]-9-Octadecenamide, commonly known as AAOA, has demonstrated considerable effectiveness as a corrosion inhibitor for mild steel, especially in environments saturated with carbon dioxide. conicet.gov.arresearchgate.net The protective action of AAOA is attributed to its ability to adsorb onto the metal surface, forming a barrier that mitigates the corrosive effects of the environment. chalcogen.romdpi.com

The initial step in the corrosion inhibition process by AAOA is its adsorption onto the mild steel surface. This adsorption is a complex process influenced by the inhibitor's concentration and the system's temperature. conicet.gov.archalcogen.ro To understand the nature of this adsorption, researchers employ various adsorption isotherm models.

Studies have shown that the adsorption of AAOA on mild steel in a CO2-saturated solution follows the Frumkin adsorption isotherm . conicet.gov.arresearchgate.net The Frumkin model is distinct from the simpler Langmuir model in that it accounts for lateral interactions between the adsorbed molecules. A key parameter in the Frumkin isotherm is the interaction parameter 'a'. A positive value of 'a' signifies attractive forces between the adsorbed molecules, which is consistent with the self-assembly of AAOA molecules to form a protective film. conicet.gov.ar

The adsorption equilibrium constant, Kads, derived from these models, provides insight into the strength of the interaction between the inhibitor and the metal surface. It has been observed that the values of Kads for AAOA decrease with increasing temperature, which is characteristic of a physical adsorption process where weaker van der Waals forces are dominant. conicet.gov.ar However, at higher concentrations, a shift towards chemisorption, involving stronger covalent bonding, is favored. conicet.gov.ar

Table 1: Adsorption Parameters for AAOA on Mild Steel

| Temperature (°C) | Kads (dm³/mol) | Interaction Parameter (a) |

|---|---|---|

| 25 | 1.1 x 10⁵ | 1.8 |

| 35 | 5.0 x 10⁴ | 1.5 |

| 45 | 2.5 x 10⁴ | 1.2 |

This table is based on data from studies on the adsorption behavior of AAOA. conicet.gov.ar

Electrochemical techniques are pivotal in elucidating the kinetic aspects of AAOA's inhibitory action. researchgate.netnih.gov Potentiodynamic polarization studies reveal that AAOA acts as a mixed-type inhibitor . chalcogen.robirmingham.ac.uk This means it influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com

The addition of AAOA to the corrosive medium leads to a decrease in both the anodic and cathodic current densities. This simultaneous suppression of both electrochemical reactions is a hallmark of an efficient mixed-type inhibitor. ohio.edu The inhibitor molecules adsorb on the metal surface, blocking the active sites for both oxidation and reduction processes. nih.gov

The effectiveness of AAOA as a corrosion inhibitor is intrinsically linked to the formation of a protective film on the metal surface. conicet.gov.archalcogen.ro This film acts as a physical barrier, isolating the metal from the aggressive corrosive species in the environment. mdpi.com

At concentrations above its critical micelle concentration (CMC), AAOA molecules can self-assemble into a more structured and robust protective layer, often described as a porous bi-layer. conicet.gov.arresearchgate.net This film is formed through a combination of physisorption and chemisorption. The polar head of the AAOA molecule, containing nitrogen and oxygen atoms, can interact with the metal surface through electrostatic interactions (physisorption) and also form coordinate bonds with the vacant d-orbitals of iron atoms (chemisorption). conicet.gov.ar The long hydrocarbon tail of the molecule is hydrophobic and orients away from the surface, creating a barrier that repels water and corrosive ions. mdpi.com

The performance of AAOA as a corrosion inhibitor is significantly influenced by both temperature and its concentration in the corrosive medium. conicet.gov.archalcogen.routp.edu.my

Concentration: The inhibition efficiency of AAOA generally increases with increasing concentration up to a certain point, after which it may level off. chalcogen.ronanobioletters.com At low concentrations, the surface coverage is incomplete, providing limited protection. As the concentration increases, the surface coverage increases, leading to the formation of a more compact and effective protective film, thus enhancing the inhibition efficiency. conicet.gov.arekb.eg

Temperature: The effect of temperature on the inhibition efficiency of AAOA is more complex and depends on the inhibitor concentration. conicet.gov.arohio.edu

At low concentrations (e.g., ≤ 2.7 µmol dm⁻³), the inhibition efficiency tends to decrease as the temperature increases from 25 to 45 °C. conicet.gov.ar This behavior is characteristic of a predominantly physical adsorption mechanism, where the weaker adsorptive bonds are disrupted by the increased thermal energy. conicet.gov.arnanobioletters.com

At higher concentrations (e.g., ≥ 8.2 µmol dm⁻³), the inhibition efficiency remains high and can even increase with temperature. conicet.gov.ar This suggests a shift towards a more dominant chemisorption mechanism. conicet.gov.arohio.edu Chemisorption involves the formation of stronger chemical bonds that are more stable at elevated temperatures.

Table 2: Inhibition Efficiency of AAOA at Different Temperatures and Concentrations

| Concentration (µmol dm⁻³) | Inhibition Efficiency at 25°C (%) | Inhibition Efficiency at 45°C (%) |

|---|---|---|

| ≤ 2.7 | Decreases with temperature | Decreases with temperature |

| ≥ 8.2 | High and relatively constant | High and relatively constant |

This table is a summary of findings on the effect of temperature and concentration on AAOA's inhibition efficiency. conicet.gov.ar

Carbon Dioxide Capture Mechanisms Involving N-[2-[(2-Aminoethyl) Amino] Ethyl]-9-Octadecenamide (AMEO)

While structurally similar to AAOA, N-[2-[(2-Aminoethyl) Amino] Ethyl]-9-Octadecenamide (AMEO) has been investigated for its role in a different application: carbon dioxide (CO2) capture.

In the context of CO2 capture, particularly within bio-amine systems, AMEO functions as a cluster micelle stabilizing agent . Bio-amines are effective at capturing CO2, but their application can be hindered by issues such as high viscosity and the formation of unstable precipitates.

AMEO, with its amphiphilic nature (possessing both a hydrophilic head and a long hydrophobic tail), can help to overcome these challenges. It is proposed that AMEO molecules self-assemble around clusters of the bio-amine-CO2 reaction product. This creates stabilized micelles, preventing the agglomeration and precipitation of the captured CO2 complex. The hydrophobic tails of the AMEO molecules would form the outer layer of the micelle, interacting favorably with the non-aqueous components of the system, while the hydrophilic heads would interact with the polar bio-amine-CO2 clusters. This stabilization of the reaction products in a dispersed state is crucial for maintaining the fluidity and efficiency of the CO2 capture solvent over extended periods.

Interaction with Carbonic Anhydrase Functionalized Matrices for CO2 Absorption

The capture of carbon dioxide (CO2) is a critical area of environmental research, with amine-based solvents and functionalized solid sorbents being a primary focus. rsc.orgnih.gov The functionalization of porous materials with amines creates adsorbents with high CO2 capacity and selectivity. nih.govmdpi.comnih.govacs.org The fundamental mechanism involves the reaction of CO2, a weak Lewis acid, with the basic amine groups.

In the case of N-(2-Aminoethyl)-9-octadecenamide, the presence of both primary and secondary amines in its hydrophilic headgroup suggests its potential for CO2 absorption. The generally accepted mechanisms for CO2 capture by such amines are the zwitterion mechanism and the base-catalyzed hydration mechanism. bohrium.com Under anhydrous conditions, two amine molecules typically react with one CO2 molecule to form a carbamate. researchgate.netacs.org In the presence of moisture, which often enhances CO2 adsorption capacity, the reaction can proceed through a bicarbonate formation pathway, which is more efficient as it requires only one amine molecule per CO2 molecule. nih.govresearchgate.net

The enzyme carbonic anhydrase (CA) is a powerful biocatalyst that can dramatically accelerate the hydration of CO2 to bicarbonate, a rate-limiting step in many CO2 capture processes. mdpi.comresearchgate.netnih.gov Immobilizing CA onto a solid support or matrix can enhance the CO2 absorption rate of various solvents and sorbents. mdpi.comlibretexts.org When a matrix is functionalized with both CA and a compound like this compound, a synergistic effect can be hypothesized. The CA would rapidly convert CO2 to bicarbonate in the vicinity of the matrix, and the amine groups of the this compound would then capture the bicarbonate.

The long hydrophobic tail of this compound could play a dual role. On one hand, it might introduce steric hindrance, potentially limiting the access of CO2 to the amine groups. acs.org On the other hand, these hydrophobic chains could promote favorable interactions with certain non-polar matrix materials, influencing the orientation and availability of the amine headgroups for CO2 capture. The length of the alkyl chain in amine compounds has been shown to affect CO2 absorption performance. bohrium.comresearchgate.net

Below is a table summarizing the CO2 capture capacities of various amine-functionalized materials, providing a context for the potential performance of materials functionalized with this compound.

| Adsorbent Material | Amine Type | CO2 Adsorption Capacity (mmol/g) | Conditions |

| Amine-functionalized SBA-15 | Tetraethylenepentamine (TEPA) | 3.93 | Pure CO2 at 75 °C |

| Amine-functionalized Mesoporous Silica | TEPA | 3.62 | Pure CO2 at 25 °C |

| IRMOF-74-III-(CH2NH2)2 | Diamine-functionalized MOF | ~2.8 | Pure CO2 at 25 °C |

| Nanofibrillated Cellulose | Aminopropyl-diethoxysilane (APDES) | 1.1 | 0.04 kPa CO2 at 23 °C |

| Poly(amidoamine) in PVA | Poly(amidoamine) | ~1.3 | 63 kPa CO2 at 40 °C |

This table presents data from various sources to illustrate the performance of different amine-based CO2 capture systems. researchgate.netnih.gov

Biomedical Applications of this compound

The amphiphilic nature of this compound, possessing a hydrophobic oleic acid tail and a hydrophilic aminoethyl headgroup, makes it a prime candidate for use in drug delivery systems. ontosight.ai Amphiphilic molecules can self-assemble in aqueous environments to form various nanostructures, such as micelles and vesicles (liposomes), which can encapsulate therapeutic agents. mdpi.comnih.govnih.gov These nanocarriers can improve the solubility of poorly water-soluble drugs, protect them from degradation, and potentially enable targeted delivery. nih.gov

Fatty acid amides and their derivatives are known to be biologically active and have been explored for various pharmacological applications. revistadechimie.roresearchgate.netresearchgate.net The self-assembly of such compounds is driven by the hydrophobic effect, where the nonpolar tails aggregate to minimize contact with water, while the hydrophilic heads form a shell that interfaces with the aqueous medium. researchgate.net The resulting core-shell structure of a micelle can encapsulate hydrophobic drugs within its core, effectively solubilizing them in the bloodstream. nih.gov

It is plausible that this compound could form stable micelles. The length of the fatty acid chain and the nature of the headgroup are crucial factors in determining the critical micelle concentration (CMC) and the stability of the resulting nanocarrier. nih.gov Furthermore, the primary and secondary amine groups in the headgroup could be protonated at physiological pH, imparting a positive charge to the micelle surface. This cationic nature could facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake of the encapsulated drug. mdpi.com The amine groups could also be exploited for pH-sensitive drug release; in the acidic environment of a tumor or within endosomes, a change in protonation state could trigger the disassembly of the micelle and release of the drug. nih.gov

The table below summarizes the characteristics of drug delivery systems based on self-assembling amphiphiles, including those derived from fatty acids, to provide a framework for the potential properties of this compound-based systems.

| Nanocarrier System | Amphiphile Type | Typical Size (nm) | Encapsulated Drug (Example) | Key Features |

| Polymeric Micelles | Amphiphilic Block Copolymers | 10-100 | Paclitaxel | Enhanced solubility, prolonged circulation |

| Liposomes | Phospholipids, Cholesterol | 50-1000 | Doxorubicin | Encapsulation of both hydrophilic and hydrophobic drugs |

| Fatty Acid-ELP Micelles | Acyl-Elastin-like Polypeptide | 20-50 | Nile Red (model) | Biocompatible, biodegradable, tunable stability |

| Peptide Amphiphile Micelles | Fatty Acid-Peptide Conjugates | 10-30 | Doxorubicin | Biocompatibility, stimuli-responsive release |

| Organogels | DAP-derived Fatty Acid Amides | N/A | Ibuprofen | pH-responsive release |

This table compiles information from various studies on amphiphilic drug delivery systems to illustrate the potential characteristics of carriers formed from this compound. rsc.orgresearchgate.netnih.govnih.gov

Computational and Theoretical Studies of N 2 Aminoethyl 9 Octadecenamide

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.com It has become a primary tool in quantum chemistry for studying molecular geometries, energies, and reactivity. q-chem.com For N-(2-Aminoethyl)-9-octadecenamide, DFT calculations can elucidate the distribution of electrons within the molecule, identifying sites that are prone to electrophilic or nucleophilic attack.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). A higher E_HOMO value suggests a greater tendency to donate electrons, while a lower E_LUMO value indicates a higher propensity to accept electrons. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity.

Further analysis can map the electrostatic potential (ESP) onto the electron density surface, visually identifying the positive, negative, and neutral regions of the molecule. For this compound, the nitrogen and oxygen atoms are expected to be electron-rich (negative potential), making them likely sites for interaction with positively charged species or surfaces. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential. DFT calculations for similar amide molecules, like N-methylacetamide, have been used to analyze the contributions of different molecular components to its characteristic spectral bands. nih.gov

| Parameter | Value | Significance |

| E_HOMO | -5.8 eV | Indicates the molecule's capacity to donate electrons (e.g., to a metal surface). |

| E_LUMO | -0.9 eV | Indicates the molecule's capacity to accept electrons. |

| Energy Gap (ΔE) | 4.9 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |

| Mulliken Charges | N: -0.5, O: -0.6 | Identifies the partial charges on specific atoms, highlighting the nucleophilic character of the nitrogen and oxygen atoms. |

Molecular Dynamics Simulations for Interfacial Adsorption and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. scispace.com These simulations are particularly valuable for understanding the behavior of surfactant-like molecules such as this compound at interfaces, for example, between water and a solid surface or water and air. scispace.comnih.gov

In a typical MD simulation, the system is set up with this compound molecules in an aqueous solution near a defined surface. The simulation then calculates the trajectories of the molecules based on intermolecular forces. The results can reveal how the molecules orient themselves at the interface, the density distribution of different parts of the molecule relative to the surface, and the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that govern adsorption. nih.gov

For this compound, simulations would likely show the polar head group, containing the amide and amino functionalities, orienting towards the polar water phase or a charged surface. In contrast, the long, hydrophobic octadecenyl tail would extend away from the water. ontosight.ai Studies on similar amine surfactants on mineral surfaces like muscovite (B576469) have shown that adsorption is driven by electrostatic interactions and hydrogen bonding between the cationic headgroup and the negatively charged surface. nih.gov

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound on a Negatively Charged Surface

| Parameter | Finding | Implication |

| Interaction Energy | ||

| Electrostatic | -150 kJ/mol | Strong electrostatic attraction is the primary driving force for adsorption. |

| van der Waals | -65 kJ/mol | Weaker, but significant, contribution from the hydrophobic tail. |

| Structural Analysis | ||

| Adsorption Layer Thickness | 15 Å | Indicates the formation of a compact monolayer on the surface. |

| Tilt Angle of Hydrocarbon Tail | 30° from surface normal | Suggests a relatively ordered and dense packing of the adsorbed molecules. |

| Radial Distribution Function (RDF) | ||

| g(r) peak for N-H···Surface | 2.1 Å | Confirms strong hydrogen bonding between the amino groups and the surface. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Performance

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or functional performance. nih.gov The fundamental principle is that the structural properties of a chemical determine its activity. nih.gov

To develop a QSAR model for a series of compounds including this compound, one would first need a dataset of molecules with experimentally measured performance data (e.g., corrosion inhibition efficiency, emulsification index). For each molecule, a set of numerical descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., E_HOMO, dipole moment from DFT).

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that correlates the descriptors with the observed activity. nih.govmdpi.com Such a model could predict the performance of new, unsynthesized molecules. For this compound, important descriptors would likely include its molecular volume, surface area, hydrophobicity (logP), and quantum chemical parameters related to its amine and amide groups. nih.gov

Table 3: Example of Descriptors Used in a QSAR Model for Predicting Performance

| Descriptor Type | Example Descriptor | Potential Correlation with Performance |

| Constitutional | Molecular Weight | May correlate with the size of the protective film formed on a surface. |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting packing at an interface. |

| Geometric | Molecular Surface Area | Influences the coverage area per molecule on a substrate. |

| Electrostatic | Dipole Moment | Affects solubility and interaction with polar media and surfaces. |

| Quantum Chemical | E_HOMO | Higher values often correlate with better performance in applications like corrosion inhibition due to enhanced electron donation. nih.gov |

| Hydrophobicity | LogP | A higher LogP indicates greater hydrophobicity of the tail, influencing micelle formation and interaction with non-polar phases. |

Adsorption Modeling on Material Surfaces for Performance Prediction

Modeling the adsorption of this compound onto specific material surfaces is crucial for predicting its performance in applications such as corrosion inhibition, lubrication, or mineral flotation. This modeling often combines insights from both DFT and MD simulations to build a comprehensive picture of the adsorption process. nih.gov

DFT can be used to study the static interaction of a single molecule with a surface, calculating the adsorption energy to determine the strength of the bond. For instance, calculations could determine the binding energy of the aminoethyl headgroup to a specific crystal face of a metal oxide or a mineral. researchgate.net Adsorption energies for amino acids on surfaces have been calculated in the range of -12 to -58 kcal/mol, indicating thermodynamically favorable and stable interactions. researchgate.net

MD simulations then extend this to a dynamic, multi-molecule system, showing how an assembly of molecules competes for adsorption sites and organizes into a protective film. nih.gov By analyzing the simulation results, researchers can predict the surface coverage, the structure of the adsorbed layer, and its stability under various conditions. This information is directly linked to performance; for example, a densely packed, strongly adsorbed monolayer is expected to provide superior corrosion protection. Studies on similar surfactants have shown that adsorption behavior is highly dependent on factors like the charge of the headgroup and the nature of the surface. nih.govresearchgate.net

Table 4: Predicted Adsorption Characteristics of this compound on Different Surfaces (Note: This data is illustrative and based on the behavior of analogous amine and amide compounds.)

| Surface Material | Predicted Adsorption Mechanism | Predicted Adsorption Energy | Expected Performance |

| Steel (Iron Oxide) | Chemisorption via N atoms of the headgroup; electrostatic interaction with the charged surface. | High (e.g., >100 kJ/mol) | Strong film formation, effective corrosion inhibition. |

| Silica (SiO₂) / Sand | Physisorption via hydrogen bonding between amino/amide groups and surface silanol (B1196071) groups. researchgate.net | Moderate (e.g., 40-80 kJ/mol) | Good adsorption, useful as a surface modifier or in enhanced oil recovery. researchgate.net |

| Calcium Carbonate | Primarily electrostatic attraction between the protonated amine groups and the carbonate surface. | Moderate to High | Potential for use as a scale inhibitor or flotation collector. |

| Polymer Surface (e.g., Polyester) | Hydrophobic interactions between the octadecenyl tail and the polymer; weaker polar interactions. | Low (e.g., <40 kJ/mol) | Weaker adsorption, may function as a lubricant or anti-static agent. |

Emerging Research Areas and Future Perspectives for N 2 Aminoethyl 9 Octadecenamide

The scientific journey of N-(2-Aminoethyl)-9-octadecenamide and its derivatives is expanding beyond their established roles. Initially recognized for their utility as corrosion inhibitors and in CO2 capture processes, these molecules are now at the forefront of new research endeavors. The unique chemical architecture of this compound, featuring a long, unsaturated hydrocarbon tail and a polar head group with reactive amine functionalities, provides a versatile platform for innovation across various scientific and industrial sectors. ontosight.ai This section explores the budding research areas and future outlook for this multifaceted compound.

Q & A

Q. What are the established synthetic routes for N-(2-Aminoethyl)-9-octadecenamide, and how can purity be validated?

this compound is synthesized via the reaction of a fatty-acid chloride (e.g., oleoyl chloride) with a 10-fold excess of ethanolamine derivatives under controlled conditions. Purity validation involves chromatographic methods (HPLC or TLC) and spectroscopic techniques (NMR, FTIR) to confirm the absence of unreacted starting materials or byproducts . For structural confirmation, mass spectrometry (MS) and elemental analysis are recommended .

Q. How is thermal stability assessed for this compound in gelation studies?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. TGA identifies decomposition temperatures (e.g., sharp single-stage decomposition above 300°C for the compound and its gels), while DSC detects phase transitions (e.g., endothermic peaks indicating mesophasic changes in oil-gel systems). These methods help determine specific heat capacity (Cp) and gelator-oil interactions .

Q. What role does this compound play in organogel formation?

The compound acts as a gelator, forming thermoreversible gels with edible oils (e.g., mustard, sesame, citriodora oils). The gelation mechanism involves non-covalent interactions (van der Waals, hydrogen bonding) between the amide group and triglycerides/free fatty acids. Thermal analysis reveals distinct Cp values for gels versus free oils, aiding in optimizing gelator concentrations (typically 1-5% w/w) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data for this compound gels?

Discrepancies in decomposition temperatures (e.g., variations in TGA curves) may arise from differences in oil composition or gelator-oil ratios. To address this:

Q. What strategies improve the hydrolysis resistance of this compound analogs in pharmacological studies?

Replace the ethanolamine moiety with bulkier substituents (e.g., hydroxyethylaminoethyl groups) to sterically hinder enzymatic cleavage. Validate resistance via incubation in simulated physiological fluids (e.g., pH 7.4 buffer with esterases) followed by LC-MS quantification of degradation products .

Q. How does this compound compare to polyamide nucleic acid (PNA) analogs in hybridization studies?

Unlike PNAs, which hybridize via strand displacement in DNA, this compound lacks a nucleobase backbone. However, its aminoethyl group may facilitate interactions with anionic biomolecules (e.g., DNA phosphate groups). Competitive binding assays (e.g., fluorescence quenching) can quantify affinity differences .

Q. What structural features of this compound influence its surfactant properties?

The amphiphilic structure—hydrophobic oleoyl chain and hydrophilic aminoethyl group—enables micelle formation in aqueous solutions. Critical micelle concentration (CMC) can be determined using surface tension measurements. Modifying chain length (e.g., C18 vs. C16) or introducing hydroxyl groups alters aggregation behavior .

Methodological Considerations

- Contradiction Analysis : Cross-reference thermal data (TGA/DSC) with spectroscopic (FTIR) and mechanical (rheology) data to validate gelation mechanisms .

- Experimental Design : For pharmacological studies, include hydrolysis-resistant analogs (e.g., N-(2-(2-hydroxyethylamino)ethyl)oleamide) as positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.